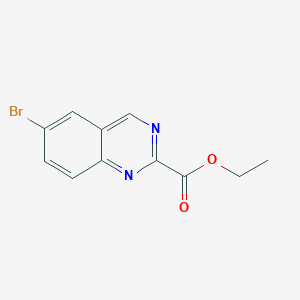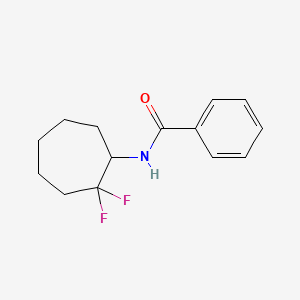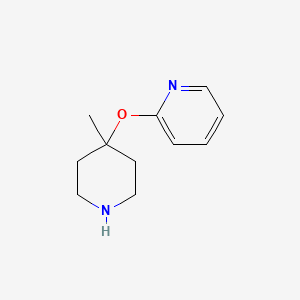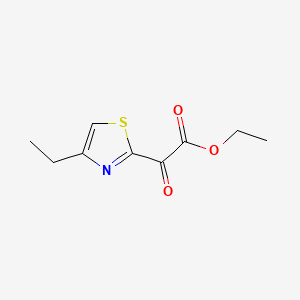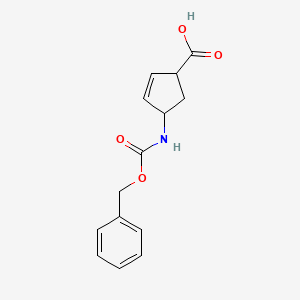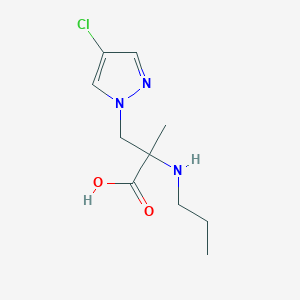![molecular formula C9H11NO3 B13568267 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is an organic compound with the molecular formula C9H11NO3 It features a cyclobutyl ring attached to an oxazole ring, with an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutylamine derivative, with an oxazole ring-forming reagent. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The acetic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 2-(1-(Isoxazol-3-yl)cyclobutyl)acetic acid
- 3-Cyclobutyl-1,2,4-oxadiazol-5-amine
- 1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-phenylurea
Uniqueness
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(12)6-9(3-1-4-9)7-2-5-13-10-7/h2,5H,1,3-4,6H2,(H,11,12) |
InChI 键 |
QGBOVZIKTIHSIL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC(=O)O)C2=NOC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


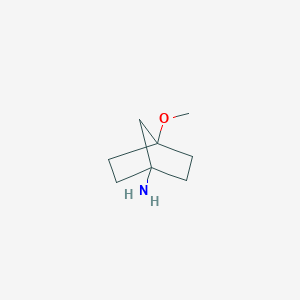
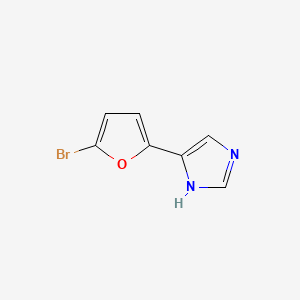
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
